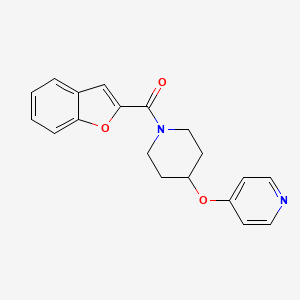

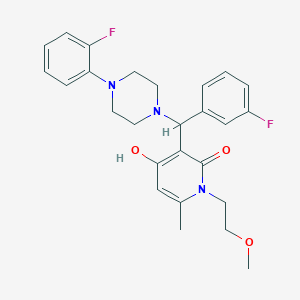

Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

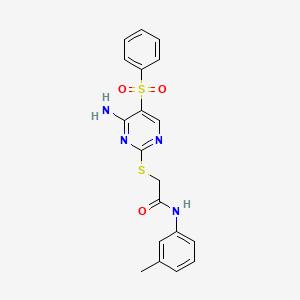

Benzofuran derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound of interest, Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, although not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research. For instance, the synthetic approach for a selective CB2 receptor agonist with a benzofuran moiety is detailed in one study , while another paper describes the synthesis and biological evaluation of benzofuran-2-yl(phenyl)methanone derivatives as potent α-amylase inhibitors and radical scavengers . These studies highlight the versatility and potential of benzofuran derivatives in drug development.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps to achieve the desired structural features and biological activity. In the first paper, a selective CB2 receptor agonist with a benzofuran core was synthesized from 3-hydroxy-4-iodo benzoic acid through a nine-step process, which included palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, chemical resolution, and the Wolf–Kishner reaction . This method demonstrates the intricate synthetic routes that can be employed to obtain benzofuran derivatives with high enantiomeric excess, which is crucial for their activity as pharmaceutical agents.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is critical to their function as it determines the compound's interaction with biological targets. The second paper provides insight into the structural characterization of thirty benzofuran-2-yl(phenyl)methanone derivatives, which were confirmed using spectroscopic techniques . The presence of various substituents on the benzofuran ring can significantly influence the compound's biological activity, as evidenced by the varying inhibitory and scavenging activities of the synthesized compounds.

Chemical Reactions Analysis

Benzofuran derivatives can participate in a range of chemical reactions, which are essential for their biological efficacy. The synthetic routes described in the papers involve key reactions such as palladium-catalyzed cross-coupling and the use of anhydrous K2CO3 in acetonitrile to facilitate the formation of the benzofuran ring . These reactions are not only pivotal for the synthesis of the compounds but also for the modification of their chemical properties to enhance their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the provided papers do not directly discuss these properties, they can be inferred from the synthetic and structural analyses. For example, the use of spectroscopic techniques for structure characterization suggests that these compounds have distinct physical properties that can be detected and measured . Additionally, the biological activities reported, such as α-amylase inhibition and radical scavenging, imply that these compounds have specific chemical properties that enable them to interact with enzymes and radicals effectively .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzofuran-Verbindungen zeigen eine potente Antitumoraktivität. Forscher haben mehrere Derivate mit vielversprechender Aktivität gegen verschiedene Krebszelllinien identifiziert. Beispielsweise zeigte eine Reihe von Benzofuran-2-yl-(4,5-dihydro-3,5-substituierten Diphenylpyrazol-1-yl)methanon-Verbindungen Antikrebseffekte gegen humane Ovarialkrebszellen . Weitere Untersuchungen zu ihrem Wirkmechanismus und möglichen klinischen Anwendungen sind im Gange.

Struktur-Aktivitäts-Beziehungen

Das Verständnis der Beziehung zwischen den Bioaktivitäten von Benzofuran-Derivaten und ihren chemischen Strukturen ist unerlässlich. Forscher analysieren, wie spezifische Substitutionen sich auf biologische Effekte auswirken, um ein rationales Wirkstoffdesign zu ermöglichen.

Zusammenfassend lässt sich sagen, dass Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanon und seine Derivate ein immenses Potenzial in verschiedenen Bereichen bieten. Von der Krebsforschung bis zur synthetischen Chemie fesseln diese Verbindungen die wissenschaftliche Gemeinschaft weiterhin. 🌿🔬 .

Zukünftige Richtungen

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, “Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” and similar compounds may have potential for future research in drug discovery.

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a way that modulates their function, leading to their observed biological activities . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

For example, anti-tumor activity could involve pathways related to cell proliferation and apoptosis, while anti-viral activity could involve pathways related to viral replication .

Result of Action

The molecular and cellular effects of Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone’s action would depend on its specific targets and mode of action. Given the biological activities of benzofuran compounds, potential effects could include the inhibition of tumor cell proliferation, the killing of bacterial cells, the reduction of oxidative stress, or the inhibition of viral replication .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone. Factors such as temperature, pH, and the presence of other molecules could impact the compound’s stability and its interactions with its targets. For instance, certain benzofuran derivatives have been synthesized using photoinduced reactions, suggesting that light could influence the compound’s stability .

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-19(18-13-14-3-1-2-4-17(14)24-18)21-11-7-16(8-12-21)23-15-5-9-20-10-6-15/h1-6,9-10,13,16H,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJUSGBGZRWCOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2531764.png)

![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2531771.png)

![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2531780.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2531782.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide](/img/structure/B2531785.png)